5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole
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Overview
Description
“5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole” is a chemical compound with the molecular weight of 219.26 . It is a grey to brownish solid and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a piperidine ring, and a fluorine atom . The InChI code for this compound is 1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) .Physical and Chemical Properties Analysis
“this compound” is a grey to brownish solid . It has a molecular weight of 219.26 and should be stored at 0-8°C .Scientific Research Applications
Benzothiazoles in Medicinal Chemistry
Benzothiazole and its derivatives, including 5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole, have attracted significant attention due to their versatile biological activities and potential in medicinal chemistry. These compounds are integral in the development of new therapeutic agents due to their structural diversity and pharmacological properties. Research has identified benzothiazoles as possessing a broad spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The structural simplicity and ease of synthesis provide a foundation for developing chemical libraries that could lead to new chemical entities in the pharmaceutical market (Kamal et al., 2015).
Therapeutic Potentials and Pharmacological Activities
Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, underpinning their therapeutic potentials. These activities include antimicrobial, analgesic, anti-inflammatory, and notably, antitumor properties. The 2-arylbenzothiazole moiety, in particular, has shown promise as a potential antitumor agent. This highlights the importance of benzothiazole nucleus in drug discovery and its potential for treating various human diseases/disorders, especially cancer (Ahmed et al., 2015).
Advances in Anticancer Research
Recent advances in the structural modifications of benzothiazoles and their conjugate systems have been explored for their potential as chemotherapeutics. The focus on 2-arylbenzothiazoles and their emergence as important pharmacophores in the development of antitumor agents underscores the promising biological profile and synthetic accessibility of benzothiazoles. This has led to the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics, emphasizing the need for further exploration of these compounds in cancer chemotherapy (Ahmed et al., 2012).
Role in Alzheimer's Disease Research
In the context of Alzheimer's disease, amyloid imaging ligands based on benzothiazoles have been developed to measure amyloid in vivo in the brain. Radioligands such as N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have shown a robust difference between mild Alzheimer's patients and controls, enabling early detection of the disease. This technique represents a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, showcasing the versatility of benzothiazole derivatives beyond their therapeutic applications (Nordberg, 2007).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-2-piperidin-4-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCXLRTNNMXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=C(S2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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